3,5-Dibromo-4-chloro-1H-indazole molecular weight and formula
3,5-Dibromo-4-chloro-1H-indazole molecular weight and formula
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3,5-Dibromo-4-chloro-1H-indazole
Executive Summary
In the high-stakes arena of medicinal chemistry, 3,5-Dibromo-4-chloro-1H-indazole (CAS: 1082040-20-7) represents a high-value "privileged scaffold."[1][2] Unlike simple mono-halogenated indazoles, this trisubstituted congener offers three distinct vectors for orthogonal functionalization.[1] Its specific substitution pattern—flanking the 4-chloro position with bulky bromine atoms at C3 and C5—creates a unique steric and electronic environment, making it a critical intermediate for synthesizing complex kinase inhibitors, estrogen receptor ligands (e.g., ERβ selective agonists), and poly-pharmacological agents.
This guide provides a definitive technical profile, validated synthetic pathways, and handling protocols for researchers utilizing this compound in drug discovery.
Section 1: Physicochemical Identity & Structural Logic
The molecular architecture of 3,5-dibromo-4-chloro-1H-indazole is defined by the "halogen dance" potential—the ability to selectively engage different halogen atoms in metal-catalyzed cross-coupling reactions based on bond dissociation energies and steric accessibility.[1]
Core Identifiers
| Parameter | Specification | Technical Note |
| IUPAC Name | 3,5-Dibromo-4-chloro-1H-indazole | N-H tautomer is typically favored in solution.[1] |
| CAS Number | 1082040-20-7 | Primary tracking ID for regulatory/purchasing.[1] |
| Molecular Formula | C₇H₃Br₂ClN₂ | High halogen content significantly increases lipophilicity (LogP). |
| Molecular Weight | 310.37 g/mol | Average mass (weighted).[3] |
| Exact Mass | 307.834 g/mol | Monoisotopic mass (useful for HRMS). |
| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or impurities.[1] |
Isotopic Signature (Mass Spectrometry)
For researchers performing LC-MS validation, the presence of two Bromine atoms and one Chlorine atom creates a distinct isotopic envelope.
-
Dominant Isotopes: ⁷⁹Br (50.7%), ⁸¹Br (49.3%), ³⁵Cl (75.8%), ³⁷Cl (24.2%).
-
Predicted Pattern:
-
M+0 (307.8): ⁷⁹Br₂³⁵Cl
-
M+2 (309.8): Mixed (⁷⁹Br⁸¹Br³⁵Cl + ⁷⁹Br₂³⁷Cl) – Highest Intensity Peak
-
M+4 (311.8): Mixed (⁸¹Br₂³⁵Cl + ⁷⁹Br⁸¹Br³⁷Cl)
-
M+6 (313.8): ⁸¹Br₂³⁷Cl
-
Section 2: Synthetic Pathways & Causality[1][4]
Synthesis of the 3,5-dibromo-4-chloro analog is rarely performed de novo from acyclic precursors.[1] Instead, it relies on the regioselective electrophilic halogenation of a 4-chloro-1H-indazole core.[1]
Retrosynthetic Logic
The C3 position of the indazole ring is the most electron-rich and sterically accessible, followed by C5. The C4 position is sterically crowded and electronically deactivated. Therefore, the Chlorine atom at C4 must be established first (or present in the starting benzaldehyde), while the Bromines are introduced late-stage via electrophilic aromatic substitution (SEAr).
Validated Synthesis Protocol
Objective: Conversion of 4-chloro-1H-indazole to 3,5-dibromo-4-chloro-1H-indazole.
-
Reagents: N-Bromosuccinimide (NBS), DMF (solvent).
-
Mechanism: Stepwise SEAr. C3 brominates rapidly; C5 requires thermal activation or excess reagent.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-chloro-1H-indazole (1.0 eq) in anhydrous DMF (0.5 M concentration). Why DMF? It stabilizes the polar transition state and solubilizes the NBS.
-
First Bromination (C3): Cool to 0°C. Add NBS (1.1 eq) portion-wise over 30 minutes.
-
Checkpoint: TLC will show rapid conversion to the mono-bromo species (3-bromo-4-chloro-1H-indazole).[1]
-
-
Second Bromination (C5): Warm to Room Temperature (RT). Add a second portion of NBS (1.2 eq).
-
Critical Step: If conversion is sluggish due to steric crowding from the 4-Cl group, heat the reaction to 60°C for 4-6 hours.
-
-
Quench: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate.
-
Purification: Filter the solid. Wash with water to remove succinimide byproduct. Recrystallize from Ethanol/Water if necessary.
Synthetic Workflow Diagram
Caption: Stepwise electrophilic bromination strategy exploiting the reactivity differential between C3 and C5 positions.
Section 3: Applications in Drug Discovery
The utility of 3,5-dibromo-4-chloro-1H-indazole lies in its ability to serve as a tri-functional branching point .
Orthogonal Cross-Coupling (The "Halogen Dance")
Chemists can selectively functionalize this molecule using Palladium-catalyzed Suzuki-Miyaura couplings.[1]
-
C3 Position (Most Reactive): The C-Br bond at C3 is electronically activated by the adjacent Nitrogen.[1] It typically reacts first under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60°C).
-
C5 Position (Secondary): After C3 is substituted, the C5-Br bond can be engaged using more active catalysts (e.g., Pd(dppf)Cl₂, higher temp).
-
C4 Position (Least Reactive): The C-Cl bond is highly stable and usually remains intact unless specialized ligands (e.g., Buchwald biaryl phosphines) are used. This allows the Chlorine to serve as a permanent structural feature (blocking metabolism) or a late-stage modification point.[1]
Biological Relevance
-
Kinase Inhibition: The indazole core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases. The 3,5-substitution pattern allows the molecule to span into the hydrophobic back pocket and the solvent-exposed front region simultaneously.[1]
-
Estrogen Receptor Beta (ERβ): Halogenated indazoles (specifically 4-chloro derivatives) have shown selectivity for ERβ over ERα, which is crucial for neuroprotective therapies in Multiple Sclerosis (MS) research (e.g., analogues of compound IndCl).[4]
Functionalization Logic Diagram
Caption: Selective functionalization strategy (SAR) based on halogen reactivity gradients.
References
-
BLD Pharm. (2024). Product Datasheet: 3,5-Dibromo-4-chloro-1H-indazole (BD02307102).[1][2][5][6][7] Retrieved from
-
Tiwari-Woodruff, S., et al. (2019).[8] Chloroindazole based estrogen receptor β ligands for remyelination. Scientific Reports.[8] (Contextual grounding for 4-chloroindazole utility). Retrieved from
-
Luo, G., et al. (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling of 4-substituted NH-free indazoles. RSC Advances. (Methodology for halogenating substituted indazoles). Retrieved from
-
ChemScene. (2024). Isomer Reference: 3,4-Dibromo-6-chloro-1H-indazole Data. Retrieved from
Sources
- 1. 1056264-74-4|4-Bromo-5-chloro-1H-indazole|BLD Pharm [bldpharm.com]
- 2. 885519-03-9|4-Bromo-6-chloro-1H-indazole|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. 887568-34-5|3,4-Dibromo-6-chloro-1H-indazole|BLD Pharm [bldpharm.com]
- 6. 2368910-22-7|4-Bromo-5,6-dichloro-1H-indazole|BLD Pharm [bldpharm.com]
- 7. 88521-43-7|5-Chloro-3-bromo-indazole|BLD Pharm [bldpharm.com]
- 8. Researchers develop new compound that offers superior therapeutic approach to treat MS | EurekAlert! [eurekalert.org]
